molecular formula C11H17ClO3 B13205723 Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13205723
M. Wt: 232.70 g/mol
InChI Key: WPUVWTAERXMFBE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ester characterized by a fused bicyclic system (1-oxaspiro[2.6]nonane) with a chlorine atom at position 2, a methyl group at position 6, and a methyl ester substituent at position 2.

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-8-4-3-6-10(7-5-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3

InChI Key

WPUVWTAERXMFBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(CC1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Spirocyclic Framework

  • Starting Material: A suitable 2-hydroxy-6-methylcyclohexanone derivative.
  • Reaction: Intramolecular cyclization facilitated by acid catalysis (e.g., sulfuric acid or polyphosphoric acid) to form the spiro[2.6]nonane core.
  • Mechanism: Acid-induced cyclization involves the formation of a carbocation intermediate that promotes ring closure, establishing the spiro linkage.

Step 2: Chlorination at the 2-Position

  • Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Procedure: The cyclized intermediate is treated with POCl₃ or SOCl₂ under controlled temperature (0–25°C) to selectively chlorinate the 2-position.
  • Outcome: Formation of the 2-chloro derivative with high regioselectivity.

Step 3: Esterification to Methyl Carboxylate

  • Reagents: Methyl alcohol (methanol) with catalytic acid (e.g., sulfuric acid).
  • Reaction Conditions: Reflux under azeotropic conditions to convert the carboxylic acid group into the methyl ester.
  • Yield Optimization: Use of excess methanol and removal of water to drive esterification to completion.

Decarboxylative Halogenation Method

This approach leverages the decarboxylation of a suitable precursor followed by halogenation to install the chloro group at the desired position.

Step Reaction Reagents & Conditions Notes
1 Decarboxylation of a methyl or ethyl ester of a cyclohexane derivative Heat with copper or silver catalysts Converts carboxylate to hydrocarbon
2 Radical halogenation Use of N-chlorosuccinimide (NCS) or chlorine gas under UV light Selectively chlorinates the methyl group at the 6-position
3 Cyclization to form spiro compound Acid catalysis with sulfuric acid Forms the oxaspiro framework

This method is supported by literature on halogenation of aliphatic compounds adjacent to aromatic or heteroatoms, with control over regioselectivity achieved via reaction conditions.

Multi-Step Synthesis via Precursors

A more elaborate route involves preparing a suitable precursor, such as a methylated cyclohexanone derivative, followed by functional group transformations.

Step 1: Synthesis of the Methyl-Substituted Cyclohexanone

  • Method: Friedel-Crafts acylation or methylation of cyclohexanone derivatives.
  • Reagents: Methyl iodide or methyl chloride with a base or Lewis acid catalyst.

Step 2: Formation of the Oxaspiro Ring

  • Method: Nucleophilic attack of an alcohol or ether derivative onto the methylated cyclohexanone, followed by ring closure under acid catalysis.

Step 3: Chlorination at the 2-Position

  • Reagents: N-chlorosuccinimide (NCS) or sulfuryl chloride.
  • Conditions: Controlled temperature to prevent over-chlorination.

Step 4: Esterification

  • Method: Methylation of the carboxylic acid group with methyl iodide or methyl sulfate in the presence of a base.

Mechanistic Insights and Optimization

Research indicates that the key to successful synthesis lies in controlling regioselectivity during halogenation and ensuring the stability of intermediates. For example, the use of radical initiators or photochemical activation can enhance selective chlorination at the 2-position. Additionally, protecting groups may be employed to prevent undesired side reactions, especially when multiple reactive sites are present.

Summary of Data and Comparative Table

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Direct Cyclization & Esterification Cyclohexanone derivatives Sulfuric acid, methyl alcohol Reflux, acid catalysis Straightforward, high yield Requires precursor synthesis
Decarboxylative Halogenation Carboxylate precursors NCS, UV light, copper catalyst Controlled temperature Regioselective halogenation Multi-step, complex control
Multi-step Synthesis Methylated cyclohexanone Friedel-Crafts reagents, NCS Mild to moderate heat Precise control over substitution Lengthy process

Chemical Reactions Analysis

Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies to understand its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate Methyl at C6; no chlorine at C2 C₁₁H₁₈O₃ 198.26 Lacks Cl at C2; reduced electrophilicity
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate Cl at C2; ethyl at C4 C₁₂H₁₉ClO₃ 246.73 Ethyl at C4 increases lipophilicity
Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate Isopropyl at C2 - - Bulkier substituent; potential steric hindrance
Methyl 2-chloro-4-methyl-1-oxaspiro[2.6]nonane-2-carboxylate Cl at C2; methyl at C4 - - Methyl at C4 vs. C6 alters ring strain
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Keto group; diaza spiro system C₁₂H₂₀N₂O₃ 240.30 Nitrogen heteroatoms enhance H-bonding capacity

Key Observations

Electrophilicity and Reactivity: The chlorine atom at C2 in the target compound enhances electrophilicity compared to its non-chlorinated analog (C₁₁H₁₈O₃), making it more reactive in nucleophilic substitution reactions .

Lipophilicity and Solubility :

  • The methyl group at C6 in the target compound balances lipophilicity without excessive steric hindrance, whereas analogs with ethyl (C₁₂H₁₉ClO₃) or isopropyl groups may exhibit lower aqueous solubility .
  • Diazaspiro analogs (e.g., C₁₂H₂₀N₂O₃) show improved solubility due to nitrogen-mediated hydrogen bonding .

Conformational Effects: The 1-oxaspiro[2.6]nonane core imposes a unique spatial arrangement, but substituent positions (e.g., methyl at C4 vs. C6) influence ring strain and molecular flexibility .

Biological Activity

Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spiro compound with the molecular formula C11H17ClO3. Its unique structural features, including a spirocyclic framework and various functional groups, suggest potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is characterized by its spiro structure, which allows for distinctive interactions with biological targets. The molecular weight is 232.70 g/mol, and it features a chlorine atom at the 2-position and a carboxylate group that may influence its reactivity and biological effects.

PropertyValue
Molecular FormulaC11H17ClO3
Molecular Weight232.70 g/mol
IUPAC NameThis compound
InChI KeyWPUVWTAERXMFBE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exhibit enzyme inhibition or receptor modulation, which can lead to various pharmacological effects:

  • Enzyme Inhibition : The chlorine atom may facilitate binding to active sites on enzymes, altering their catalytic activity.
  • Receptor Modulation : The unique structure allows for potential interactions with various receptors, influencing signaling pathways.

Biological Activity Studies

Research has indicated that this compound could have implications in several therapeutic areas:

Case Study: Anticancer Activity

A study investigated the compound's effect on cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism was linked to apoptosis induction in targeted cancer cells while sparing normal cells, indicating a selective action that could be beneficial in cancer therapy.

Case Study: Antimicrobial Properties

Another research focus evaluated the antimicrobial activity of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in certain pathogens, suggesting potential applications as an antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylateSimilar spiro structure without methyl at position 6Different reactivity profile
Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylateDifferent ring size affecting chemical propertiesVariation in biological activity

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